
5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one: is a complex organic compound with a unique structure that includes a chloro-substituted indole core and two diphenylethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of Diphenylethenyl Groups: The final step involves the addition of diphenylethenyl groups through a Wittig reaction or a similar coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Materials Science: It can be incorporated into polymers and other materials to improve their mechanical and thermal properties.
Biology:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or marker in biochemical assays to study enzyme activity or protein interactions.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Manufacturing: The compound can be used in the manufacturing of specialty chemicals and advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 3,3-Bis(2,2-diphenylethenyl)-5-chloro-2,3-dihydro-1H-indole-2-one
- Chloro-bis(2,2-diphenylethenyl)borane
Comparison:
- Structural Differences: While similar compounds may share the indole core and diphenylethenyl groups, variations in substituents (e.g., chloro vs. bromo) can lead to differences in reactivity and properties.
- Unique Properties: 5-Chloro-3,3-bis(2,2-diphenylethenyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific chloro substitution, which can influence its chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
923036-67-3 |
|---|---|
Fórmula molecular |
C36H26ClNO |
Peso molecular |
524.0 g/mol |
Nombre IUPAC |
5-chloro-3,3-bis(2,2-diphenylethenyl)-1H-indol-2-one |
InChI |
InChI=1S/C36H26ClNO/c37-30-21-22-34-33(23-30)36(35(39)38-34,24-31(26-13-5-1-6-14-26)27-15-7-2-8-16-27)25-32(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-25H,(H,38,39) |
Clave InChI |
AWMZQANBRDCBQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2(C3=C(C=CC(=C3)Cl)NC2=O)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)
![5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B14193915.png)



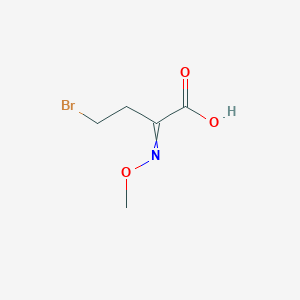
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
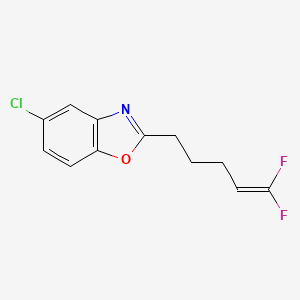
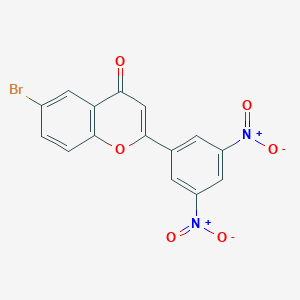
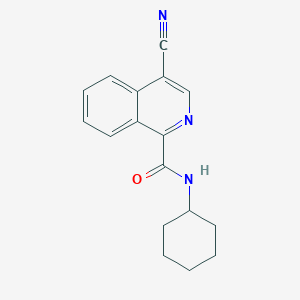
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
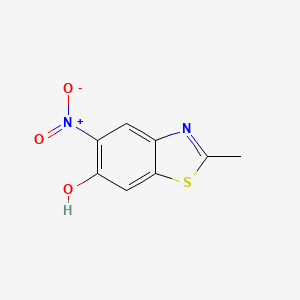
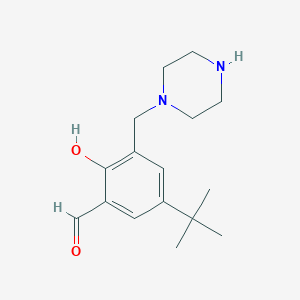
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
